(Mesitylmethyl)hydrazine
Overview
Description
(Mesitylmethyl)hydrazine is an organic compound with the molecular formula C₁₀H₁₆N₂ It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a mesitylmethyl group
Scientific Research Applications
(Mesitylmethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitrogen metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
(Mesitylmethyl)hydrazine, like other hydrazine derivatives, is believed to interact with various biological targets. In general, hydrazine derivatives have been found to exhibit unique biological actions and excellent coordination ability, making them subjects of interest in pharmaceutical research .
Mode of Action
Hydrazine derivatives are known to form hydrazones through a reaction with carbonyl compounds . This reaction is similar to imine formation and involves the formation of a nitrogen-nitrogen (N-N) bond . The resulting hydrazones are key intermediates in the biosynthesis of various natural products containing N-N bonds .
Biochemical Pathways
For instance, they are involved in the formation of hydrazones, which are key intermediates in the biosynthesis of various natural products containing N-N bonds . The formation of these hydrazones involves two enzymes: flavin-dependent Nw-hydroxylating monooxygenases (NMOs) that produce Nw-hydroxylamine precursors and cupin/MetRS-like enzymes that couple the Nw-hydroxylamines with amino acids via N-N bonds .
Pharmacokinetics
Hydrazine derivatives like hydralazine are known to be well-absorbed from the gastrointestinal tract and undergo extensive and complex metabolism . The metabolism of these compounds depends on acetylator status, with slow acetylators undergoing primary oxidative metabolism, while rapid acetylators are acetylated .
Result of Action
Hydrazine derivatives have been found to exhibit a variety of biological activities, including antimicrobial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal actions .
Action Environment
It is known that the biological activity of hydrazine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Safety and Hazards
Future Directions
Further investigation into the reaction kinetics and mechanisms of hydrazine derivatives is necessary . Utilizing computational chemistry theory to analyze hydrazine-based fuels’ combustion and decomposition properties, constructing detailed pyrolysis and combustion reaction mechanisms can optimize rocket engine fuel performance and address environmental concerns .
Biochemical Analysis
Cellular Effects
(Mesitylmethyl)hydrazine has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, this compound can inhibit certain enzymes involved in DNA repair, thereby affecting the cell’s ability to maintain genomic integrity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Studies have shown that high doses of this compound can induce toxic effects, including oxidative stress, DNA damage, and cell death. These threshold effects are essential for determining the safe and effective use of the compound in research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for determining the compound’s efficacy and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Mesitylmethyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of mesityl chloride with methylhydrazine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: (Mesitylmethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other nitrogen-containing compounds.
Reduction: It can be reduced to form simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reactions typically involve alkyl halides or acyl chlorides as electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction could produce primary or secondary amines.
Comparison with Similar Compounds
(Mesitylmethyl)hydrazine can be compared with other hydrazine derivatives such as:
Monomethylhydrazine: Similar in structure but with different reactivity and applications.
Unsymmetrical Dimethylhydrazine: Used primarily as a rocket propellant, with distinct chemical properties.
Phenylhydrazine: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Uniqueness: this compound is unique due to the presence of the mesitylmethyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where other hydrazine derivatives may not be as effective.
Properties
IUPAC Name |
(2,4,6-trimethylphenyl)methylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7-4-8(2)10(6-12-11)9(3)5-7/h4-5,12H,6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRKUBCVPHGWSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CNN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60577869 | |
Record name | [(2,4,6-Trimethylphenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143425-78-9 | |
Record name | [(2,4,6-Trimethylphenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60577869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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